

Trimetazidine: A Potential Therapeutic Avenue in Neurodegenerative Disease Research

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Compound of Interest

Compound Name: Trimetazidine

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **Trimetazidine** (TMZ), a well-established anti-anginal agent, is garnering increasing attention for its potential neuroprotective properties and applications in the research of neurodegenerative diseases. Primarily known as a metabolic modulator that shifts cellular energy production from fatty acid β -oxidation to the more oxygen-efficient glucose oxidation pathway, its mechanism of action extends to cytoprotective effects against oxidative stress, mitochondrial dysfunction, and neuroinflammation – all critical hallmarks of neurodegenerative pathologies.[1][2] This technical guide provides a comprehensive overview of the current state of research on **Trimetazidine**'s role in neurodegeneration, with a focus on its molecular mechanisms, preclinical evidence, and potential therapeutic implications.

Core Mechanism of Action: Metabolic Reprogramming and Cytoprotection

Trimetazidine's fundamental mechanism involves the selective inhibition of the long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the mitochondrial β -oxidation of fatty acids.[1] This inhibition prompts a metabolic shift towards glucose oxidation, which generates more ATP per molecule of oxygen consumed.[1] This enhanced metabolic efficiency is particularly beneficial in the context of neurodegenerative diseases, where neuronal energy deficits and mitochondrial dysfunction are common pathological features.[3] By preserving intracellular ATP levels, **Trimetazidine** helps maintain crucial cellular functions, including ion pump activity and

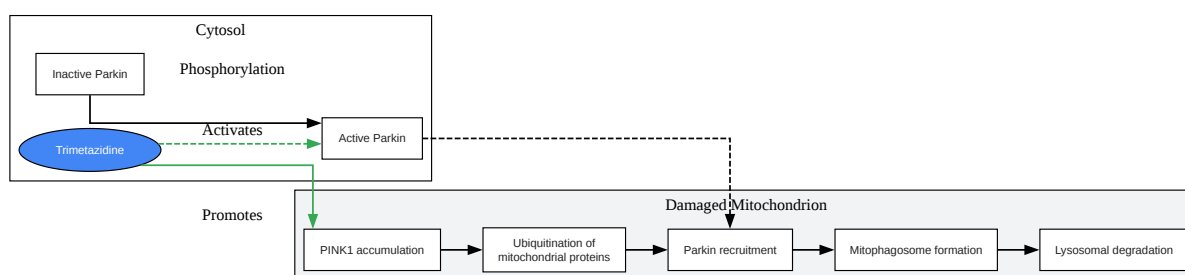
transmembrane gradients, thereby protecting neuronal cells from ischemic and oxidative insults.[1][4]

Key Signaling Pathways Modulated by Trimetazidine

Trimetazidine exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways. These pathways are intricately linked to mitochondrial quality control, inflammation, apoptosis, and antioxidant responses.

PINK1/Parkin-Mediated Mitophagy

Mitochondrial dysfunction is a central element in the pathogenesis of many neurodegenerative diseases. **Trimetazidine** has been shown to promote the removal of damaged mitochondria through a process known as mitophagy, which is critically regulated by the PINK1/Parkin pathway.[5] In preclinical models, TMZ has been observed to increase the activation of the PINK1/Parkin pathway, leading to improved mitochondrial morphology and function.[5] This suggests that TMZ can enhance mitochondrial quality control, a process often impaired in diseases like Parkinson's and Amyotrophic Lateral Sclerosis (ALS).[3][6]

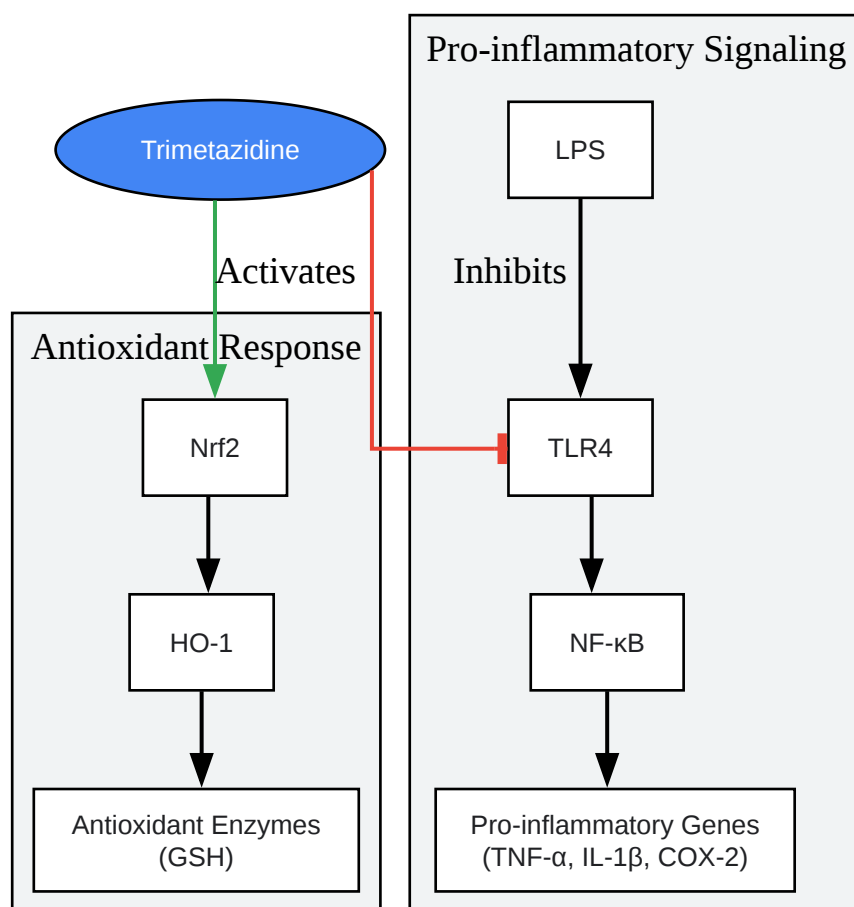


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Caption: **Trimetazidine** promotes PINK1/Parkin-mediated mitophagy.

Anti-Inflammatory and Antioxidant Pathways: TLR4/NF- κ B and Nrf2/HO-1

Neuroinflammation and oxidative stress are key drivers of neuronal damage in neurodegenerative diseases. **Trimetazidine** has demonstrated potent anti-inflammatory and antioxidant effects by modulating the TLR4/NF- κ B and Nrf2/HO-1 signaling pathways.[7][8] It has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the TLR4/NF- κ B pathway, thereby reducing the expression of pro-inflammatory mediators such as TNF- α , IL-1 β , and COX-2.[7] Concurrently, TMZ can activate the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response, leading to increased levels of protective enzymes like heme oxygenase-1 and reduced glutathione (GSH).[8]

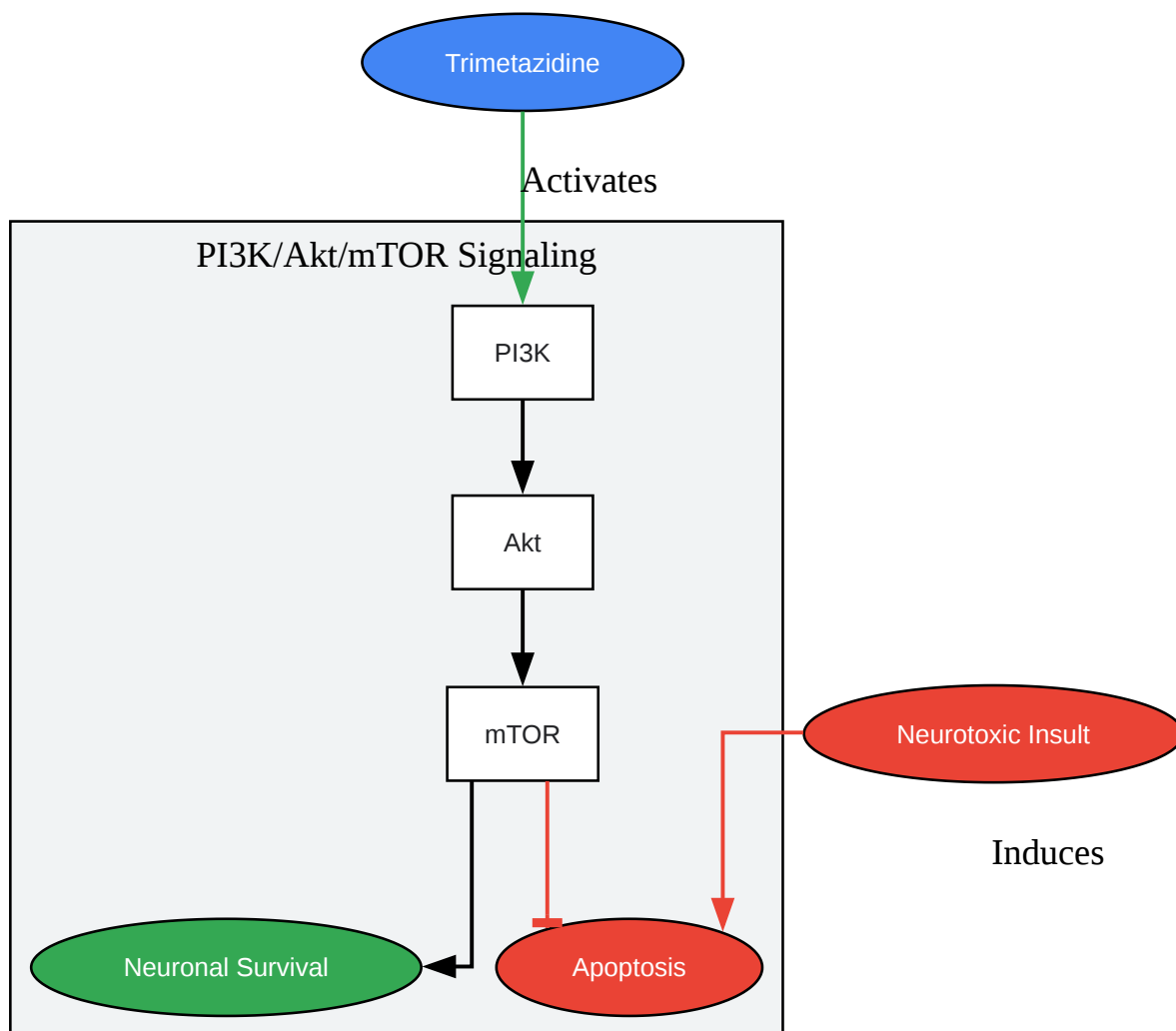


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Caption: **Trimetazidine's** dual action on inflammatory and antioxidant pathways.

Pro-survival Signaling: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. **Trimetazidine** has been shown to activate this pathway, contributing to its neuroprotective effects.[9] By activating PI3K, Akt, and mTOR, **Trimetazidine** can inhibit apoptosis and promote neuronal survival in the face of neurotoxic insults.[9]



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Caption: **Trimetazidine** promotes neuronal survival via the PI3K/Akt/mTOR pathway.

Preclinical Evidence in Neurodegenerative Disease Models

A growing body of preclinical research supports the therapeutic potential of **Trimetazidine** in various models of neurodegenerative diseases.

Alzheimer's Disease (AD)

In rodent models of sporadic AD induced by intracerebroventricular-streptozotocin (ICV-STZ), **Trimetazidine** pre-treatment has been shown to ameliorate oxidative stress in the hippocampus.[10] This was evidenced by a significant increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and a decrease in the levels of the lipid peroxidation marker malondialdehyde (MDA).[10] Furthermore, TMZ administration increased the expression of the DHCR24 (Seladin-1) gene, a marker for neuronal oxidative stress and degeneration that is often altered in AD brains.[10] In another study using a lipopolysaccharide (LPS)-induced AD-like model in rats, TMZ demonstrated significant antioxidant and anti-inflammatory effects, leading to neuroprotection.[11] A clinical trial investigating the combination of **Trimetazidine** and oxiracetam in patients with vascular dementia showed significant improvements in cognitive function and self-care ability.[12]

Parkinson's Disease (PD)

While preclinical studies on TMZ in PD models are less extensive, its known effects on mitochondrial function and oxidative stress are highly relevant to PD pathogenesis. However, it is crucial to note that some clinical reports have associated **Trimetazidine** with the induction or worsening of parkinsonian symptoms.[13][14][15] These adverse effects are thought to be related to the piperazine core of the TMZ molecule, which may block dopamine receptors.[13] Therefore, the European Medicines Agency has recommended against the use of **Trimetazidine** in patients with Parkinson's disease.[13][16][17] This highlights the need for careful consideration and further research to delineate the contexts in which TMZ might be beneficial or detrimental in PD.

Amyotrophic Lateral Sclerosis (ALS)

In cellular models of ALS using SOD1G93A mutant cells, **Trimetazidine** has been shown to reverse mitochondrial dysfunction.[3] Treatment with TMZ restored the activity of mitochondrial complexes I and II/III and increased ATP production primarily through mitochondrial function.[3] Furthermore, ultrastructural analysis revealed that TMZ induces autophagy and mitophagy, suggesting that it enhances mitochondrial quality control in motor neuron cells.[3]

Other Neurodegenerative Conditions

Trimetazidine has also shown promise in models of other neurological disorders. In a rat model of epilepsy, TMZ exhibited anti-seizure and neuroprotective effects by improving mitochondrial redox status, preserving energy production, and modulating p-ERK1/2 and p-AMPK signaling pathways.[18][19] In a mouse model of PTZ-induced kindling, TMZ reduced seizure scores and neuroinflammation by modulating the IL-1 β /IL-1R1 and HMGB-1/TLR-4 axes.[2][20]

Quantitative Data from Preclinical Studies

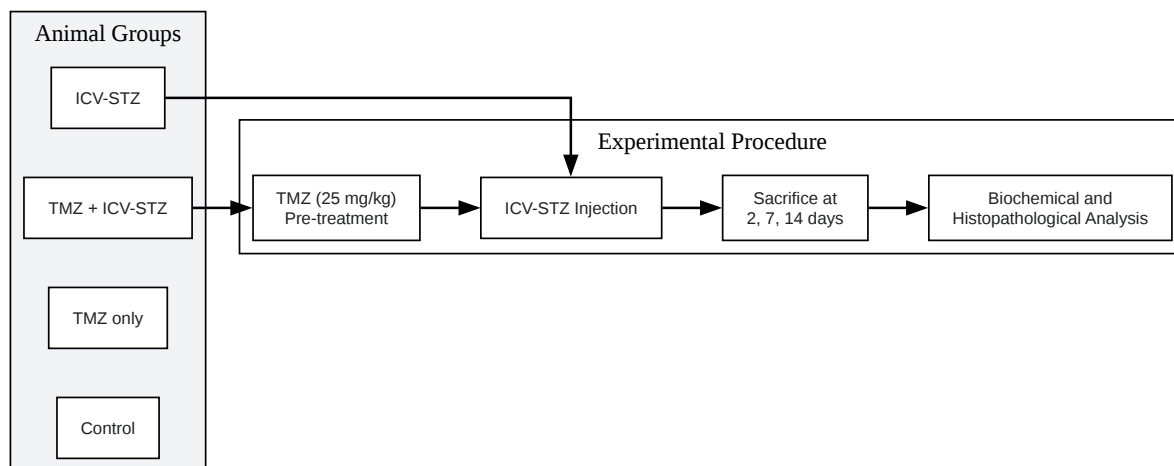
Neurodegenerative Model	Key Findings	Quantitative Data	Reference
Sporadic Alzheimer's Disease (ICV-STZ rat model)	Amelioration of hippocampal oxidative stress	- Significant increase in SOD and catalase activity- Significant decrease in MDA level	[10]
Alzheimer's Disease (LPS-induced rat model)	Neuroprotection via antioxidant and anti-inflammatory effects	- Data on specific markers not detailed in the abstract	[11]
Vascular Dementia (Human clinical trial)	Improved cognitive function and self-care ability	- Significant increase in MMSE and BI scores ($P < 0.01$)- Significant decrease in CDR score ($P < 0.01$)	[12]
Amyotrophic Lateral Sclerosis (SOD1G93A cellular model)	Reversal of mitochondrial dysfunction	- Restoration of mitochondrial Complex I and II/III activity- Increased ATP levels through mitochondrial function	[3]
Epilepsy (Li/PIL-induced seizures in rats)	Anti-seizure and neuroprotective effects	- 1.5-fold increase in mitochondrial TAC- 1.44-fold increase in mitochondrial GSH- 60% reduction in mitochondrial MDA	[18]
Epilepsy (PTZ-kindling mouse model)	Anticonvulsant and antioxidant activity	- Significant reduction in seizure scores at 10 and 20 mg/kg doses- Significant reduction in MDA levels in hippocampus and cortex at 20 mg/kg	[2]

LPS-induced oxidative stress (mouse model)	Alleviation of oxidative stress in the brain and liver	- Brain MDA decreased by 26.2% and 36.7% at 3.6 and 7.2 mg/kg TMZ, respectively- Brain GSH increased by 18.2% and 25.8% at 3.6 and 7.2 mg/kg TMZ, respectively	[21]
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Experimental Protocols

Sporadic Alzheimer's Disease Model (ICV-STZ)

- Animal Model: Male Wistar rats.
- Induction of AD: Intracerebroventricular (ICV) injection of streptozotocin (STZ).
- **Trimetazidine** Treatment: Pre-treatment with TMZ (25 mg/kg) before ICV-STZ injection.
- Outcome Measures: Hippocampal lipid peroxidation (MDA levels), superoxide dismutase (SOD) activity, catalase activity, and DHCR24 (Seladin-1) gene expression were assessed at 2, 7, and 14 days post-injection. Histopathological changes were also evaluated.[10]



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Caption: Experimental workflow for the sporadic Alzheimer's disease model.

Amyotrophic Lateral Sclerosis Cellular Model (SOD1G93A)

- Cell Models: Primary cultures of cortical and spinal enriched motor neurons from SOD1G93A mice and a murine motor-neuron-like cell line overexpressing SOD1G93A.
- **Trimetazidine** Treatment: Acute treatment with 10 μ M of **Trimetazidine** (TMZ).
- Outcome Measures:
 - Bioenergetic Profile: Oxygen consumption rate (OCR) measured using the Cell Mito Stress Test to assess mitochondrial function.
 - Mitochondrial Complex Activity: Electron Flow Assay to measure the activity of mitochondrial complexes I and II/III.

- ATP Production: Analysis of the contribution of glycolysis and oxidative metabolism to ATP production.
- Autophagy/Mitophagy: Ultrastructural analysis to observe the formation of autophagosomes and mitophagy.[3]

Conclusion and Future Directions

Trimetazidine presents a compelling case for further investigation as a neuroprotective agent in the context of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing metabolic modulation, enhancement of mitochondrial quality control, and potent anti-inflammatory and antioxidant effects, addresses several key pathological cascades common to these disorders. Preclinical studies in models of Alzheimer's disease, ALS, and epilepsy have yielded promising results.

However, the adverse motor effects observed in some clinical settings, particularly in patients with Parkinson's disease, underscore the need for a cautious and nuanced approach. Future research should focus on:

- Delineating the precise molecular targets of **Trimetazidine** in different neuronal cell types.
- Conducting well-designed preclinical studies in a wider range of neurodegenerative disease models, including genetic and toxin-induced models of Parkinson's disease, to clarify its risk-benefit profile.
- Exploring the potential for developing novel **Trimetazidine** derivatives that retain its neuroprotective properties while minimizing adverse effects on the dopaminergic system.
- Investigating the efficacy of **Trimetazidine** as an adjunctive therapy in combination with existing treatments for neurodegenerative diseases.

In conclusion, while not a panacea, **Trimetazidine** offers a valuable pharmacological tool for dissecting the intricate interplay between cellular metabolism, mitochondrial health, and neurodegeneration. With further rigorous investigation, it may pave the way for novel therapeutic strategies for these devastating disorders.

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